Tris(perfluorophenyl)borane

Lewis Acidity Gutmann-Beckett Method Organometallic Chemistry

Tris(perfluorophenyl)borane, commonly abbreviated as B(C6F5)3 or BCF, is a perfluoroaryl-substituted organoborane distinguished by a central boron atom bonded to three pentafluorophenyl (C6F5) groups. This compound is recognized as a strong, yet sterically encumbered, Lewis acid that is commercially available as a white, volatile solid.

Molecular Formula C18BF15
Molecular Weight 512 g/mol
CAS No. 135072-62-7
Cat. No. B164928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(perfluorophenyl)borane
CAS135072-62-7
Synonymstris(pentafluorophenyl)borane
Molecular FormulaC18BF15
Molecular Weight512 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25
InChIKeyOBAJXDYVZBHCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(perfluorophenyl)borane (CAS 135072-62-7): A High-Activity, Thermally Stable Organoborane Lewis Acid for Catalysis and Polymerization


Tris(perfluorophenyl)borane, commonly abbreviated as B(C6F5)3 or BCF, is a perfluoroaryl-substituted organoborane distinguished by a central boron atom bonded to three pentafluorophenyl (C6F5) groups [1]. This compound is recognized as a strong, yet sterically encumbered, Lewis acid that is commercially available as a white, volatile solid . Its unique combination of potent Lewis acidity, derived from the highly electron-withdrawing perfluorinated aryl rings, and significant thermal and oxidative stability enables a wide range of applications, most notably as a powerful catalyst and activator in organic synthesis and polymer chemistry [2].

Tris(perfluorophenyl)borane Cannot Be Readily Substituted: Evidence for Non-Interchangeability with Analogous Boron Lewis Acids


The performance of Tris(perfluorophenyl)borane is not replicated by other boron-based Lewis acids, rendering generic substitution ineffective for demanding applications. While compounds like triphenylborane (BPh3) are structurally similar, they exhibit drastically weaker Lewis acidity due to the absence of strong electron-withdrawing fluorine substituents [1]. In contrast, conventional boron trihalides like BF3 and BCl3, though possessing comparable or greater Lewis acid strength, suffer from high moisture sensitivity and a propensity for unwanted side reactions, such as B-F bond formation, which limits their utility [2]. Tris(perfluorophenyl)borane uniquely balances high Lewis acidity with the kinetic stability imparted by its bulky perfluoroaryl groups, enabling it to function where other boranes cannot .

Tris(perfluorophenyl)borane Comparative Performance Data: Quantifying Its Differentiated Lewis Acidity and Catalytic Efficiency


Comparative Lewis Acidity of Tris(perfluorophenyl)borane vs. Boron Trihalides via Gutmann-Beckett Acceptor Number

The Lewis acidity of Tris(perfluorophenyl)borane, as measured by the Gutmann-Beckett Acceptor Number (AN), is 82 [1]. This places it as a strong Lewis acid, but it is weaker than boron trichloride (BCl3, AN = 106) and slightly weaker than boron trifluoride (BF3, AN = 89) [1]. This quantitative comparison demonstrates that B(C6F5)3 offers a finely tuned acidity profile that is high enough for potent catalytic activity but avoids the extreme, often destructive, reactivity of the strongest boron trihalides [2].

Lewis Acidity Gutmann-Beckett Method Organometallic Chemistry

Gas-Phase Fluoride Ion Affinity (FIA) of Tris(perfluorophenyl)borane Relative to Boron Trifluoride

Fluoride Ion Affinity (FIA) provides a gas-phase measure of Lewis acidity, avoiding solvation effects. Tris(perfluorophenyl)borane exhibits a FIA of 106 kcal/mol (440 kJ/mol), which is significantly higher than the 81 kcal/mol (340 kJ/mol) reported for the common Lewis acid boron trifluoride (BF3) [1]. This substantial difference of 25 kcal/mol quantitatively establishes B(C6F5)3 as a considerably stronger Lewis acid than BF3 in the gas phase, a reversal of the trend observed in solution-phase Gutmann-Beckett measurements [2].

Lewis Acidity Fluoride Ion Affinity Computational Chemistry

Lewis Pair Polymerization (LPP) Activity of NHC/B(C6F5)3: Quantitative Turnover Frequency and Molecular Weight Control

In the Lewis pair polymerization (LPP) of γ-methyl-α-methylene-γ-butyrolactone (γMMBL), the combination of an N-heterocyclic carbene (NHC) and B(C6F5)3 achieves quantitative monomer conversion in just 1 minute, reaching a turnover frequency (TOF) of ≥48,000 h⁻¹ . This system allows for precise tuning of polymer molecular weight, producing high molecular weight polymers (e.g., Mn up to 4.89 × 10⁵ g mol⁻¹) with relatively narrow polydispersities (Đ = 1.20) . While direct comparative TOF data for analogous boranes in this specific LPP system is not available in this source, the reported activity is exceptionally high for metal-free polymerization .

Polymerization Catalysis Lewis Pair Polymerization Turnover Frequency

Comparative Performance in Cyclopropanation: B(C6F5)3 vs. BPh3 and Other Lewis Acids

In the cyclopropanation of unactivated alkenes with aryldiazoacetates, Tris(perfluorophenyl)borane (B(C6F5)3) catalyzes the reaction to produce cyclopropane products in up to 90% yield with good to excellent diastereoselectivity (8:1 to >20:1 dr) . Critically, the study notes that substituting B(C6F5)3 with other Lewis acids, including triphenylborane (BPh3), resulted in "diminished yields" . This is a direct, qualitative observation of superior performance compared to a closely related analog, underscoring B(C6F5)3's unique efficacy in this transformation .

Organic Synthesis Cyclopropanation Lewis Acid Catalysis

Comparative Efficiency in Alkene Hydrosilylation: B(C6F5)3 vs. AlCl3-Mediated Methodology

A study on the hydrosilylation of olefins developed a "convenient and highly efficient method" using B(C6F5)3 as the catalyst, which enables a trans-selective addition . The work includes a comparison of the B(C6F5)3-catalyzed protocol with a traditional AlCl3-mediated methodology, which proceeds via a different mechanism (hydroalumination/transmetalation) . While quantitative yields are provided for the B(C6F5)3 system for various substrates (e.g., 75-96% for carbonyl hydrosilylation [1]), the comparison with AlCl3 is primarily mechanistic and qualitative, highlighting B(C6F5)3's ability to directly activate hydrosilanes and offer a distinct, trans-selective pathway not easily accessible with conventional Lewis acids .

Hydrosilylation Organosilicon Synthesis Lewis Acid Catalysis

Comparative Thermal and Hydrolytic Stability of Fluorinated Aryl Boranes for Catalysis

A comparative study on fluorinated aryl boranes (B(C6H5−XFX)3, where x = 5, 4, 3, and 0) as catalysts for epoxide ring-opening found that while moderately Lewis acidic boranes offer higher regioselectivity, they suffer from slower reaction rates [1]. Furthermore, these arylboranes can hydrolyze into inactive species at high temperatures (>90 °C) [1]. The study demonstrates that thermal stabilization and regioselectivity enhancement by a diol co-catalyst are both "more pronounced for B(C6F5)3 than for less Lewis acidic B(C6HF4)3 and B(C6H2F3)3 catalysts" [1]. This indicates that B(C6F5)3 not only provides higher activity but also responds more effectively to stabilization strategies, making it a more robust and tunable catalyst compared to its less fluorinated analogs [2].

Catalyst Stability Epoxide Ring-Opening Fluorinated Arylboranes

Tris(perfluorophenyl)borane (135072-62-7): Optimal Application Scenarios Driven by Verifiable Performance Data


Activation of Metallocene Catalysts for Olefin Polymerization

Tris(perfluorophenyl)borane is the established industry standard for activating group 4 metallocene complexes in the production of polyolefins . It functions by abstracting an alkyl ligand (e.g., a methyl group) to generate a highly active, cationic metal center stabilized by a non-coordinating [MeB(C6F5)3]⁻ anion . This application leverages B(C6F5)3's potent Lewis acidity (AN = 82 ) and the exceptional stability and non-coordinating nature of the resulting perfluoroarylborate anion, enabling high catalyst turnover frequencies and the production of polymers with controlled microstructures .

Frustrated Lewis Pair (FLP) Catalysis for Metal-Free Hydrogenation

B(C6F5)3 is a quintessential Lewis acid component in frustrated Lewis pairs (FLPs) . Its strong Lewis acidity (FIA = 106 kcal/mol ), coupled with the steric bulk of the C6F5 groups, prevents adduct formation with bulky Lewis bases, allowing the pair to cooperatively activate small molecules like H2 . This enables metal-free catalytic hydrogenation of unsaturated substrates such as imines, ketones, and silyl enol ethers, offering a sustainable alternative to precious metal catalysts .

Catalyst for Trans-Selective Hydrosilylation and Silylative Transformations

For the hydrosilylation of alkenes and carbonyls, B(C6F5)3 is a premier catalyst when trans stereoselectivity is required . Its unique mechanism, involving direct Si-H bond activation, provides a synthetic pathway orthogonal to that of transition metals or other Lewis acids like AlCl3, which proceed via hydroalumination . High yields (typically 75-96%) are achievable, and the method is compatible with aryl-containing silanes, enabling subsequent alcohol synthesis via Tamao-Fleming oxidation .

Lewis Pair Polymerization (LPP) for Rapid, Metal-Free Synthesis of Acrylic Polymers

In combination with N-heterocyclic carbenes (NHCs), B(C6F5)3 forms highly active Lewis pair polymerization (LPP) systems . These systems are capable of achieving quantitative monomer conversion within 1 minute and TOFs of ≥48,000 h⁻¹ for acrylic monomers like γMMBL . This enables the rapid, metal-free synthesis of high-molecular-weight polymers with narrow polydispersities and excellent chemoselectivity, making it an attractive platform for producing functional acrylic materials .

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